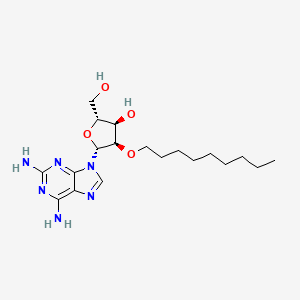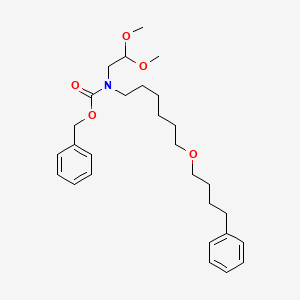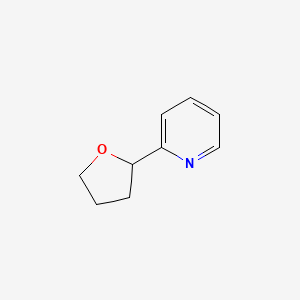
2-(oxolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(oxolan-2-yl)pyridine is a heterocyclic compound that features a tetrahydrofuran ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylmethyl ketone with a suitable diol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(oxolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(oxolan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 2-(oxolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
2-(Pyrid-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
2-(Pyrid-2-yl)imidazole: Features a pyridine ring fused with an imidazole ring.
2-(Pyrid-2-yl)pyrazole: Contains a pyridine ring fused with a pyrazole ring.
Uniqueness
2-(oxolan-2-yl)pyridine is unique due to its tetrahydrofuran ring, which imparts different chemical and physical properties compared to other similar compounds
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
2-(oxolan-2-yl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9H,3,5,7H2 |
InChI 键 |
FEBPLMHEMNDSAH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)C2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-[3-(pyridin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B8473678.png)
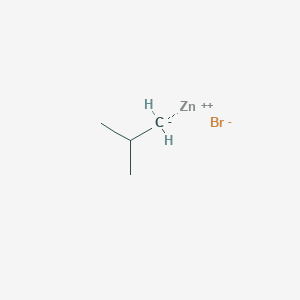
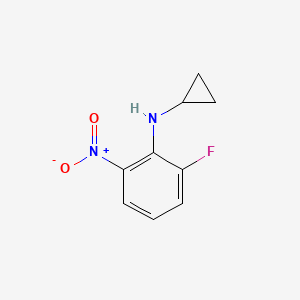
![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B8473708.png)
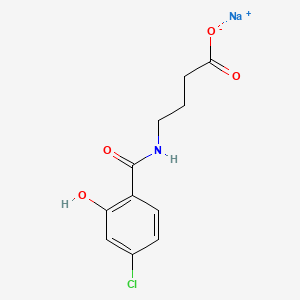
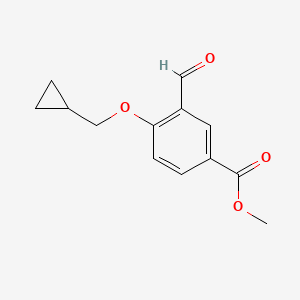
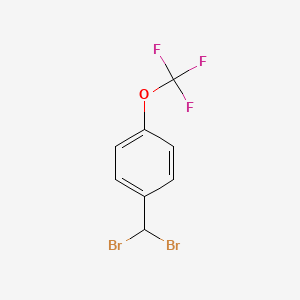
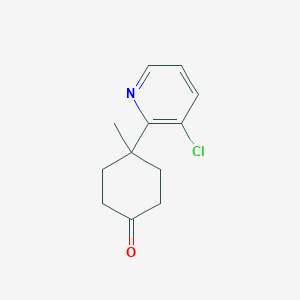
![[3-(5-Bromopyridin-2-yl)-4,5-dihydroisoxazol-5-yl]methanol](/img/structure/B8473736.png)
![Benzamide,5-chloro-2-hydroxy-n-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B8473741.png)
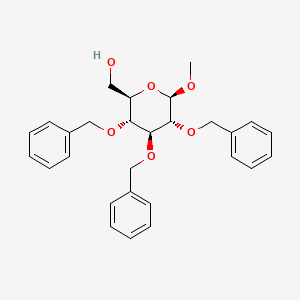
![N-Ethyl-N-(2-hydroxyethyl)-N-[2-(4-methylphenoxy)ethyl]-amine](/img/structure/B8473747.png)
